molecular formula C7H18N4O5S B11720540 N''-[2-(morpholin-4-yl)ethyl]guanidine; sulfuric acid

N''-[2-(morpholin-4-yl)ethyl]guanidine; sulfuric acid

Cat. No.: B11720540
M. Wt: 270.31 g/mol
InChI Key: PFZXRLGBMGFEAX-UHFFFAOYSA-N
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Description

N’'-[2-(morpholin-4-yl)ethyl]guanidine; sulfuric acid is a chemical compound with the molecular formula C14H34N8O6S. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is often used in research settings due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’'-[2-(morpholin-4-yl)ethyl]guanidine; sulfuric acid typically involves the reaction of morpholine with ethyl guanidine under controlled conditions. The reaction is carried out in the presence of sulfuric acid, which acts as a catalyst and protonates the guanidine, facilitating the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 4-6 hours.

Industrial Production Methods

In industrial settings, the production of N’'-[2-(morpholin-4-yl)ethyl]guanidine; sulfuric acid is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient production.

Chemical Reactions Analysis

Types of Reactions

N’'-[2-(morpholin-4-yl)ethyl]guanidine; sulfuric acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium, temperature range of 25-50°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, temperature range of 0-25°C.

    Substitution: Halogenating agents, nucleophiles; conditionssolvent medium, temperature range of 30-60°C.

Major Products Formed

    Oxidation: Formation of N’'-[2-(morpholin-4-yl)ethyl]guanidine oxide.

    Reduction: Formation of N’'-[2-(morpholin-4-yl)ethyl]guanidine hydride.

    Substitution: Formation of substituted derivatives of N’'-[2-(morpholin-4-yl)ethyl]guanidine.

Scientific Research Applications

N’'-[2-(morpholin-4-yl)ethyl]guanidine; sulfuric acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N’'-[2-(morpholin-4-yl)ethyl]guanidine; sulfuric acid involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In medicinal applications, it targets specific proteins involved in disease processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-2-morpholin-4-ylethanamine
  • 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
  • Cimetidine and related compounds

Uniqueness

N’'-[2-(morpholin-4-yl)ethyl]guanidine; sulfuric acid is unique due to its specific molecular structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits higher stability and selectivity in its interactions with molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C7H18N4O5S

Molecular Weight

270.31 g/mol

IUPAC Name

2-(2-morpholin-4-ylethyl)guanidine;sulfuric acid

InChI

InChI=1S/C7H16N4O.H2O4S/c8-7(9)10-1-2-11-3-5-12-6-4-11;1-5(2,3)4/h1-6H2,(H4,8,9,10);(H2,1,2,3,4)

InChI Key

PFZXRLGBMGFEAX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN=C(N)N.OS(=O)(=O)O

Origin of Product

United States

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